

Comparative Analysis of 5-Tert-butylNonan-5-ol: A Computational and Experimental Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 5-Tert-butylNonan-5-ol

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For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the sterically hindered tertiary alcohol, **5-tert-butylNonan-5-ol**, alongside alternative compounds. The focus is on computational and experimental data to inform research and development in medicinal chemistry and materials science where molecular architecture is critical.

Introduction to 5-Tert-butylNonan-5-ol

5-Tert-butylNonan-5-ol is a tertiary alcohol characterized by significant steric hindrance around the hydroxyl group. This structural feature is of considerable interest in drug discovery and polymer chemistry as it can influence a molecule's metabolic stability, reactivity, and physical properties.^[1] Due to its bulky tert-butyl and nonyl groups, this molecule serves as an excellent model for studying the effects of extreme steric congestion.

Alternatives for Comparison

To provide a comprehensive comparison, two smaller, commercially available tertiary alcohols have been selected as benchmarks:

- 2-Methyl-2-butanol: A simple tertiary alcohol with moderate steric hindrance.
- 2,4-Dimethyl-2-pentanol: An alcohol with increased branching and steric bulk compared to 2-methyl-2-butanol.^[2]

These alternatives allow for a systematic evaluation of how increasing steric hindrance affects the physicochemical and reactive properties of tertiary alcohols.

Data Presentation

Physical and Computed Properties

The following table summarizes the available experimental and computed properties for **5-tert-butylnonan-5-ol** and its selected alternatives. Data for the alkane analog, 5-tert-butylnonane, is included to provide context on the contribution of the hydrocarbon scaffold to the overall molecular properties.

Property	5-Tert-butylnonan-5-ol	5-butyl-5-nonanol (isomer)	2-Methyl-2-butanol	2,4-Dimethyl-2-pentanol	5-Tert-butylnonane (alkane analog)
Molecular Formula	C ₁₃ H ₂₈ O	C ₁₃ H ₂₈ O	C ₅ H ₁₂ O	C ₇ H ₁₆ O	C ₁₃ H ₂₈
Molecular Weight (g/mol)	200.36	200.37	88.15	116.20	184.36
Melting Point (°C)	No data available	No data available	-9.1[3]	25[4]	No data available
Boiling Point (°C)	No data available	No data available	102[5][6]	133[4]	No data available
Density (g/mL)	No data available	No data available	0.805 at 25°C[5]	No data available	No data available
Refractive Index	No data available	No data available	1.405[5]	1.415[4]	No data available
Computed XLogP3	No data available	No data available	No data available	No data available	6.5

Note: Experimental data for **5-tert-butylnonan-5-ol** is not readily available in public databases. The data for its isomer, 5-butyl-5-nonanol, is also limited.^[7]

Experimental Protocols

Synthesis of Sterically Hindered Tertiary Alcohols

The synthesis of highly congested tertiary alcohols like **5-tert-butylnonan-5-ol** can be challenging due to steric hindrance.^[8] A common and effective method is the Grignard reaction, where a Grignard reagent is reacted with a suitable ketone.

Protocol for the Synthesis of **5-Tert-butylnonan-5-ol**:

- **Preparation of Butylmagnesium Bromide:** To a flame-dried, three-necked flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, add magnesium turnings. Slowly add a solution of 1-bromobutane in anhydrous diethyl ether to initiate the Grignard reaction. Maintain a gentle reflux until the magnesium is consumed.
- **Grignard Reaction:** Cool the Grignard reagent to 0°C. Add a solution of 2,2-dimethyl-3-heptanone (tert-butyl propyl ketone) in anhydrous diethyl ether dropwise to the stirred Grignard reagent.
- **Work-up:** After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours. Quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride.
- **Extraction and Purification:** Separate the ethereal layer and extract the aqueous layer with diethyl ether. Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate. Remove the solvent under reduced pressure. The crude product can be purified by column chromatography on silica gel or by distillation under reduced pressure.

Characterization of Tertiary Alcohols

Several methods can be employed to confirm the identity and purity of the synthesized tertiary alcohol.

1. Spectroscopic Analysis:

- Nuclear Magnetic Resonance (NMR) Spectroscopy:
 - ^1H NMR: The spectrum is expected to show characteristic signals for the tert-butyl group (a singlet around 1.0 ppm) and the butyl and nonyl chains. The hydroxyl proton will appear as a singlet, with its chemical shift dependent on concentration and solvent.
 - ^{13}C NMR: The spectrum will show a signal for the quaternary carbon bonded to the hydroxyl group, in addition to the signals for the carbons of the alkyl groups.
- Infrared (IR) Spectroscopy: A broad absorption band in the region of $3200\text{--}3600\text{ cm}^{-1}$ is characteristic of the O-H stretching vibration of the alcohol.
- Mass Spectrometry (MS): The mass spectrum will show the molecular ion peak and characteristic fragmentation patterns.

2. Chromic Acid Test (Jones Oxidation):

This test is used to differentiate tertiary alcohols from primary and secondary alcohols.^[9]

- Dissolve a small amount of the alcohol in acetone.
- Add a few drops of the Jones reagent (a solution of chromium trioxide in sulfuric acid).
- A positive test for a primary or secondary alcohol is the formation of a green precipitate of Cr(III) within a few seconds.
- Tertiary alcohols, being resistant to oxidation under these conditions, will not cause a color change.^[9]

3. Lucas Test:

This test also distinguishes between primary, secondary, and tertiary alcohols based on the rate of formation of an alkyl chloride.^[10]

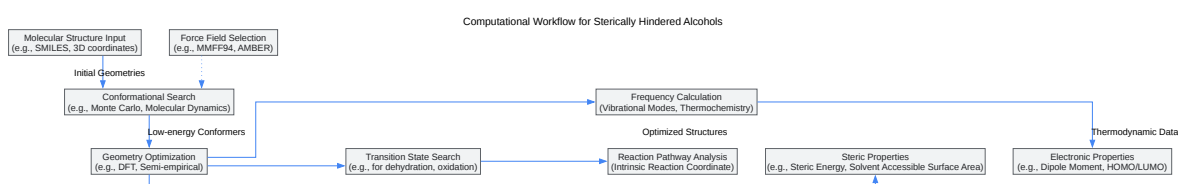
- Add a small amount of the alcohol to the Lucas reagent (a solution of zinc chloride in concentrated hydrochloric acid).
- Shake the mixture and observe the time it takes for the solution to become cloudy.

- Tertiary alcohols react almost instantaneously to form an insoluble alkyl chloride, resulting in immediate cloudiness.[10]
- Secondary alcohols react more slowly, typically within 5-20 minutes, while primary alcohols show no reaction at room temperature.[10]

Mandatory Visualization

Computational Workflow for Analyzing Sterically Hindered Alcohols

The following diagram illustrates a typical computational workflow for the in-silico analysis of sterically hindered alcohols. This workflow can be used to predict properties and reactivity, guiding experimental design.



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Caption: Computational analysis workflow for sterically hindered alcohols.

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- To cite this document: BenchChem. [Comparative Analysis of 5-Tert-butylNonan-5-ol: A Computational and Experimental Guide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15489656#computational-studies-of-5-tert-butylNonan-5-ol]

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